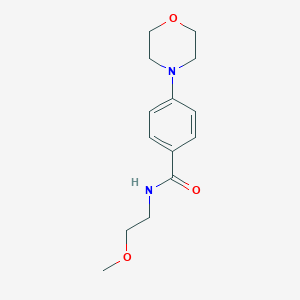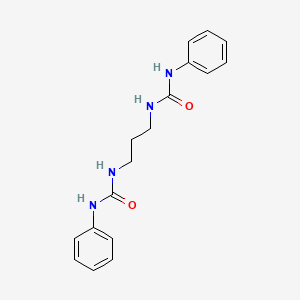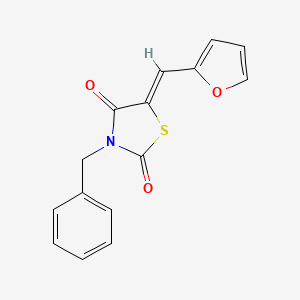
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
描述
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as CM156, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CM156 belongs to the class of piperazinecarboxamides, which have been shown to exhibit a wide range of pharmacological activities.
作用机制
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, studies have shown that N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide acts on multiple targets within cells. One of the main targets of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is the p38 MAPK signaling pathway, which plays a critical role in regulating cell growth and survival. N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of p38 MAPK, which could explain its anti-cancer and anti-inflammatory effects.
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of HDAC enzymes, which are involved in regulating gene expression. By inhibiting HDAC enzymes, N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide could alter the expression of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels that are necessary for tumor growth. In animal models of arthritis and colitis, N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to reduce inflammation and tissue damage.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its potent anti-cancer and anti-inflammatory effects. N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide could be a useful tool for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of using N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its low solubility in water, which could make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide. One area of research could be to further investigate the mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, particularly its effects on the p38 MAPK signaling pathway and HDAC enzymes. Another area of research could be to investigate the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide in neurodegenerative diseases. Additionally, research could focus on developing more efficient synthesis methods for N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide and improving its solubility in water for in vivo studies.
科学研究应用
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been studied extensively in preclinical models for its potential therapeutic applications. One of the main areas of research for N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is its anti-cancer properties. Studies have shown that N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory effects. Studies have demonstrated that N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can reduce inflammation in animal models of arthritis and colitis. N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-17(20)4-3-5-18(14)21-19(24)23-12-10-22(11-13-23)15-6-8-16(25-2)9-7-15/h3-9H,10-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVAZCRXBCEKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B4693297.png)
![N-(4-methyl-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4693304.png)

![3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole](/img/structure/B4693330.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4693335.png)
![3-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propanol](/img/structure/B4693340.png)
![2-(4-chlorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4693341.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4693342.png)
![4-[(allylamino)sulfonyl]-N-benzylbenzamide](/img/structure/B4693350.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4693359.png)

![4-{2-[(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B4693383.png)